molecular formula C7H7BrO2S B172790 Ethyl 5-bromothiophene-3-carboxylate CAS No. 170355-38-1

Ethyl 5-bromothiophene-3-carboxylate

Cat. No. B172790
Key on ui cas rn: 170355-38-1
M. Wt: 235.1 g/mol
InChI Key: LUYMKCLOYODOEI-UHFFFAOYSA-N
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Patent
US09249154B2

Procedure details

5-bromo-thiophene-3-carboxylic acid (18.2 g, 0.09 mol) was dissolved in absolute ethanol (150 ml) and H2SO4 (5 ml), and the mixture was refluxed for 5 hours. The mixture was concentrated under vacuum to give a yellow oil, then diluted with a mixture of ethyl acetate (100 ml) and saturated brine (200 ml), and mixed, let standing for layer separation. The aqueous layer was washed with ethyl acetate (25 ml twice). The extract and the organic layer was adjusted with Na2CO3 (10%) to pH=8, and the organic phase was separated and washed with saturated brine to pH=7, dried over anhydrous Na2SO4 over night. The organic layer was concentrated under reduced pressure to give 5-bromo-thiophene-3-carboxylic acid ethyl ester as yellow oil (15 g).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.[CH2:10](O)[CH3:11]>OS(O)(=O)=O.C(OCC)(=O)C.[Cl-].[Na+].O>[CH2:10]([O:8][C:7]([C:4]1[CH:3]=[C:2]([Br:1])[S:6][CH:5]=1)=[O:9])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
let standing for layer separation
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (25 ml twice)
EXTRACTION
Type
EXTRACTION
Details
The extract
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with saturated brine to pH=7
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 over night
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CSC(=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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